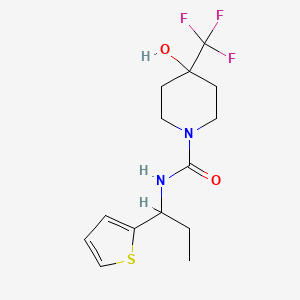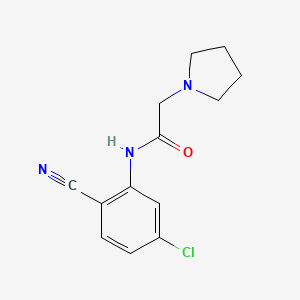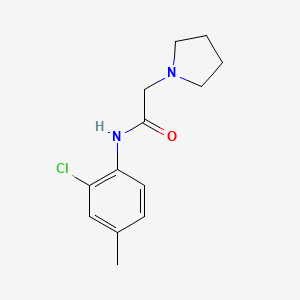![molecular formula C11H13BrN2S B7636825 2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B7636825.png)
2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine, commonly known as BPT, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. BPT is a heterocyclic compound that contains a pyrimidine ring and a thioether moiety, making it an interesting compound for medicinal chemistry research.
Wirkmechanismus
The mechanism of action of BPT is not fully understood, but it is thought to act by inhibiting various signaling pathways involved in cancer cell proliferation, migration, and invasion. BPT has been shown to inhibit the activity of protein kinases such as Akt and ERK, which are involved in cell survival and proliferation. BPT has also been shown to induce apoptosis, or programmed cell death, in cancer cells by activating caspases, a family of protease enzymes that play a key role in the apoptotic process.
Biochemical and Physiological Effects
BPT has been shown to have a variety of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that BPT can inhibit cancer cell proliferation, induce apoptosis, and inhibit angiogenesis, the process by which new blood vessels are formed. In vivo studies have shown that BPT can inhibit tumor growth and metastasis in animal models of cancer. BPT has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using BPT in lab experiments is its potent antitumor activity against a variety of cancer cell lines. This makes it a valuable tool for studying the mechanisms of cancer cell proliferation, migration, and invasion. Another advantage of using BPT is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. However, one limitation of using BPT in lab experiments is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for research on BPT. One area of research is the development of more efficient synthesis methods for BPT that can improve the yield and purity of the compound. Another area of research is the investigation of the mechanism of action of BPT in more detail, which can help to identify new targets for cancer therapy. Furthermore, future research can focus on the optimization of BPT as a therapeutic agent for neurodegenerative diseases by studying its pharmacokinetics and toxicity in animal models. Overall, BPT has great potential as a valuable tool for scientific research and as a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of BPT involves the reaction of 4-bromobenzyl chloride with thiourea in the presence of a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of BPT as a white solid. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, solvent, and reaction time.
Wissenschaftliche Forschungsanwendungen
BPT has been extensively studied for its potential applications in medicinal chemistry research. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells. BPT has also been investigated for its anti-inflammatory, antiviral, and antibacterial properties. Furthermore, BPT has been shown to have potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2S/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h2-5H,1,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFKJUVWCNWEQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=NC1)SCC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Bromophenyl)methylsulfanyl]-1,4,5,6-tetrahydropyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)

![N-(4,5-dimethoxy-2-methylphenyl)-2-[(2,5-dimethylphenyl)sulfonylamino]acetamide](/img/structure/B7636756.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)

![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)





![3-Chloro-1-[2-(4-fluorophenyl)-2-oxoethyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B7636824.png)
![3-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methylsulfanyl]-5,6-dimethylpyridazine-4-carbonitrile](/img/structure/B7636828.png)